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Compound of Interest

Compound Name: Oleoyl-Gly-Lys-(m-PEG11)-NH2

Cat. No.: B15622168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in the structure elucidation of the novel lipopeptide derivative, Oleoyl-
Gly-Lys-(m-PEG11)-NH2. This molecule, comprising an oleoyl fatty acid, a glycyl-lysine

dipeptide, and a monomethoxy poly(ethylene glycol) (m-PEG11) chain, presents unique

analytical challenges due to its amphipathic nature and the polydispersity of the PEG moiety.

This guide outlines a systematic approach to confirm its chemical structure, utilizing a

combination of chromatographic and spectroscopic techniques.

Molecular Structure and Components
Oleoyl-Gly-Lys-(m-PEG11)-NH2 is a complex biomolecule designed for applications in drug

delivery and biomaterial science. Its structure integrates a hydrophobic lipid tail with a

hydrophilic PEG chain, mediated by a dipeptide linker.

A product sheet from a commercial supplier confirms the basic structure as an oleoyl group

attached to a Gly-Lys dipeptide via an amide bond, with a methoxy PEG11 chain linked to the

C-terminus of the lysine residue.[1][2] The primary amine of the lysine offers a potential site for

further conjugation.[1][2]
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Conceptual Structure of Oleoyl-Gly-Lys-(m-PEG11)-NH2

Oleoyl Group (C18:1)

Glycine

Amide Bond

Lysine

Peptide Bond

m-PEG11-NH2

Amide Bond

Click to download full resolution via product page

Caption: Molecular components of Oleoyl-Gly-Lys-(m-PEG11)-NH2.

Experimental Protocols for Structure Elucidation
A multi-step analytical workflow is essential for the comprehensive structural characterization of

Oleoyl-Gly-Lys-(m-PEG11)-NH2. This involves synthesis, purification, and subsequent

spectroscopic analysis.

Synthesis of Oleoyl-Gly-Lys-(m-PEG11)-NH2
The synthesis of this lipopeptide can be achieved through a stepwise solid-phase peptide

synthesis (SPPS) approach, followed by lipidation and PEGylation.

Experimental Workflow for Synthesis:
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Synthesis Workflow

Solid-Phase Peptide Synthesis (SPPS)
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Caption: Stepwise synthesis of Oleoyl-Gly-Lys-(m-PEG11)-NH2.
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Detailed Protocol:

Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

First Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the resin using a standard coupling

agent like HBTU/DIPEA in DMF.

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected lysine residue.

Fmoc Deprotection: Remove the Fmoc group from glycine.

Lipidation: Acylate the N-terminal glycine with oleoyl chloride.

Cleavage and Deprotection: Cleave the lipopeptide from the resin and remove the Boc

protecting group from lysine using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

PEGylation: React the crude lipopeptide with an activated m-PEG11-NHS ester in a suitable

buffer (e.g., PBS pH 7.4) to attach the PEG chain to the lysine side-chain amine.

Purification: Purify the final product using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Purification by RP-HPLC
Purification of the final product is critical to remove unreacted starting materials, truncated

sequences, and other impurities.

Table 1: RP-HPLC Purification Parameters
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Parameter Value

Column
C18 Reverse-Phase (e.g., 5 µm, 100 Å, 4.6 x

250 mm)

Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water

Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Gradient 20-80% B over 30 minutes

Flow Rate 1.0 mL/min

Detection UV at 220 nm

Injection Volume 100 µL

Mass Spectrometry for Molecular Weight Determination
and Sequencing
High-resolution mass spectrometry (HRMS) is employed to determine the accurate molecular

weight of the parent ion and to obtain fragmentation data for sequence confirmation.

Table 2: Expected Mass Spectrometry Data

Ion Calculated m/z Observed m/z

[M+H]⁺ ~1108.7 To be determined

[M+Na]⁺ ~1130.7 To be determined

[M+2H]²⁺ ~554.8 To be determined

Fragmentation Analysis (MS/MS):

Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the

parent ion will yield characteristic fragment ions.
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Predicted MS/MS Fragmentation Pathway

[Oleoyl-Gly-Lys-(m-PEG11)-NH2+H]+
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(loss of C2H4O units)

b2 (Oleoyl-Gly-Lys) y1 (Lys-(m-PEG11)-NH2)
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Caption: Key fragmentation points in MS/MS analysis.

Table 3: Predicted MS/MS Fragment Ions

Fragment Ion Description Predicted m/z

b₁ Oleoyl-Gly ~338.3

y₁ Lys-(m-PEG11)-NH₂ ~771.5

b₂ Oleoyl-Gly-Lys ~466.4

y₂ Gly-Lys-(m-PEG11)-NH₂ ~828.5

PEG Fragments Sequential loss of C₂H₄O
Series of ions with 44 Da

spacing

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Confirmation
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¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of

each atom in the molecule, confirming the connectivity and stereochemistry.

Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton
Chemical Shift
(ppm)

Multiplicity Integration

Oleoyl CH₃ ~0.88 t 3H

Oleoyl (CH₂)n ~1.25 m ~20H

Oleoyl CH₂-C=O ~2.20 t 2H

Oleoyl CH=CH ~5.34 m 2H

Gly α-CH₂ ~3.95 d 2H

Lys α-CH ~4.35 m 1H

Lys β,γ,δ-CH₂ ~1.4-1.9 m 6H

Lys ε-CH₂ ~3.25 m 2H

PEG OCH₂CH₂O ~3.64 s ~44H

PEG OCH₃ ~3.38 s 3H

Amide NHs ~6.5-8.0 m 3H

Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
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Carbon Chemical Shift (ppm)

Oleoyl CH₃ ~14.1

Oleoyl (CH₂)n ~22.7-31.9

Oleoyl CH₂-C=O ~36.5

Oleoyl CH=CH ~129.8, 130.0

Oleoyl C=O ~173.5

Gly α-C ~43.8

Gly C=O ~170.1

Lys α-C ~54.2

Lys β,γ,δ-C ~23.1, 29.3, 32.5

Lys ε-C ~40.5

Lys C=O ~172.8

PEG OCH₂CH₂O ~70.5

PEG OCH₃ ~59.0

Data Summary and Interpretation
The combined data from RP-HPLC, HRMS, and NMR will provide a comprehensive structural

confirmation of Oleoyl-Gly-Lys-(m-PEG11)-NH2. The HPLC chromatogram should show a

single major peak, indicating high purity. The HRMS data will confirm the elemental

composition, and the MS/MS fragmentation pattern will verify the sequence of the oleoyl,

glycine, and lysine moieties, as well as the presence of the PEG chain. Finally, the ¹H and ¹³C

NMR spectra will confirm the connectivity of all atoms and the integrity of the individual

components.

Conclusion
The structure elucidation of Oleoyl-Gly-Lys-(m-PEG11)-NH2 requires a systematic and multi-

faceted analytical approach. By combining solid-phase synthesis, RP-HPLC purification, high-
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resolution mass spectrometry, and NMR spectroscopy, a complete and unambiguous structural

assignment can be achieved. The detailed protocols and expected data presented in this guide

provide a robust framework for researchers and scientists working with this and similar complex

biomolecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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